molecular formula C14H23NO3 B6204707 tert-butyl 8-oxo-decahydroquinoline-1-carboxylate CAS No. 1823795-15-8

tert-butyl 8-oxo-decahydroquinoline-1-carboxylate

Cat. No.: B6204707
CAS No.: 1823795-15-8
M. Wt: 253.3
InChI Key:
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Description

tert-butyl 8-oxo-decahydroquinoline-1-carboxylate: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tert-butyl group, an oxo group, and a decahydroquinoline core structure. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-oxo-decahydroquinoline-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization and introduction of the tert-butyl group. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 8-oxo-decahydroquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

tert-butyl 8-oxo-decahydroquinoline-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the nature of the biological system being studied.

Comparison with Similar Compounds

  • tert-butyl 4-oxo-decahydroquinoline-1-carboxylate
  • tert-butyl 8-oxooctahydroquinoline-1(2H)-carboxylate

Comparison: tert-butyl 8-oxo-decahydroquinoline-1-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the decahydroquinoline core. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1823795-15-8

Molecular Formula

C14H23NO3

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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